5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS No.: 941963-64-0
Cat. No.: VC5254403
Molecular Formula: C16H13BrClN5O2
Molecular Weight: 422.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941963-64-0 |
|---|---|
| Molecular Formula | C16H13BrClN5O2 |
| Molecular Weight | 422.67 |
| IUPAC Name | 5-bromo-2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C16H13BrClN5O2/c1-25-12-5-3-11(4-6-12)23-15(20-21-22-23)9-19-16(24)13-8-10(17)2-7-14(13)18/h2-8H,9H2,1H3,(H,19,24) |
| Standard InChI Key | QFDSTWSXCIRFAE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Introduction
5-Bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound with a benzamide core, substituted with bromine, chlorine, and a tetrazole ring. This compound is of interest in various scientific fields, including chemistry, biology, and medicine, due to its unique chemical structure and potential biological activities.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. A common approach includes:
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Preparation of the Benzamide Core: This involves forming the basic benzamide structure.
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Introduction of Bromine and Chlorine Substituents: These halogens are added to the benzamide core through electrophilic substitution reactions.
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Attachment of the Tetrazole Ring: The final step involves a nucleophilic substitution reaction to attach the tetrazole ring to the benzamide core.
Chemical Reactions and Derivatives
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can introduce additional functional groups or modify existing ones, leading to a diverse array of derivatives.
Types of Reactions:
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Oxidation: Introduces additional functional groups, such as hydroxyl groups.
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Reduction: Modifies the oxidation state of the substituents.
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Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and chlorine sites.
Common Reagents and Conditions:
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Oxidizing Agents: Potassium permanganate.
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Reducing Agents: Lithium aluminum hydride.
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Nucleophiles: Amines or thiols.
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Solvents: Dichloromethane or ethanol.
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Catalysts: Often used to enhance reaction rates.
Biological and Medicinal Applications
5-Bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is explored for its potential therapeutic applications due to its unique structure and potential biological activities. It may serve as a biochemical probe or inhibitor in biological systems.
Potential Applications:
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Chemistry: Used as a building block for synthesizing more complex molecules.
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Biology: Investigated for its role as a biochemical probe or inhibitor.
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Medicine: Explored for its therapeutic potential in treating various diseases.
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